2,6-dihydroxy-N-methylbenzamide

Description

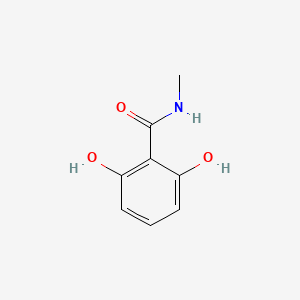

2,6-Dihydroxy-N-methylbenzamide is a benzamide derivative characterized by two hydroxyl groups at the 2- and 6-positions of the benzene ring and an N-methyl-substituted amide group. This compound’s structural features, including its hydrogen-bonding capabilities and electron-donating hydroxyl groups, make it relevant in synthetic chemistry, particularly in metal coordination and catalysis.

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

2,6-dihydroxy-N-methylbenzamide |

InChI |

InChI=1S/C8H9NO3/c1-9-8(12)7-5(10)3-2-4-6(7)11/h2-4,10-11H,1H3,(H,9,12) |

InChI Key |

ITYRBQQQDCWEJL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC=C1O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Benzamide Derivatives

| Compound Name | Substituents | Melting Point (°C) | Solubility (Polar Solvents) | Key Functional Groups |

|---|---|---|---|---|

| 2,6-Dihydroxy-N-methylbenzamide | 2-OH, 6-OH, N-CH₃ | Not reported | High (due to hydroxyls) | Hydroxyl, Amide |

| N-(2,6-Dichlorophenyl)benzamide | 2-Cl, 6-Cl, N-H | ~150–160* | Moderate (chloro groups) | Chloro, Amide |

| 2,6-Dichloro-N,N-dimethylbenzamide | 2-Cl, 6-Cl, N-(CH₃)₂ | Not reported | Low (nonpolar substituents) | Chloro, Dimethylamide |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-CH₃, N-(hydroxyalkyl) | Not reported | Moderate (hydroxyalkyl) | Hydroxyalkyl, Amide, Methyl |

*Inferred from analogous chlorinated benzamides .

- Hydrogen Bonding and Reactivity : The dihydroxy groups in this compound enhance its solubility in polar solvents and capacity for hydrogen bonding, unlike chlorinated analogs (e.g., 2,6-dichloro-N,N-dimethylbenzamide), which exhibit lower polarity .

Structural and Crystallographic Insights

X-ray crystallography (using SHELX and ORTEP-3 ) reveals key differences:

- Amide Conformation : In chlorinated benzamides (e.g., N-(2,6-dichlorophenyl)benzamide), the amide group adopts a trans conformation, similar to this compound, stabilizing the structure via intramolecular hydrogen bonds .

- Packing Arrangements : Hydroxyl groups in the target compound likely promote intermolecular hydrogen-bonding networks, contrasting with the van der Waals-dominated packing in dimethyl-substituted analogs .

Q & A

Q. How can the crystallographic structure of 2,6-dihydroxy-N-methylbenzamide be resolved using modern software tools?

Methodological Answer: The crystal structure can be determined via single-crystal X-ray diffraction. For refinement, use the SHELX system (e.g., SHELXL for small-molecule refinement), which is robust for handling high-resolution data and twinned crystals . Preprocessing and visualization can be streamlined with the WinGX suite , which integrates tools for data reduction and ORTEP-3 for graphical representation of thermal ellipsoids . Validate hydrogen-bonding networks using Mercury (CCDC) to ensure structural accuracy.

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR in DMSO-d to resolve hydroxyl and amide protons. Assign peaks using 2D experiments (COSY, HSQC).

- IR : Confirm the presence of hydroxyl (-OH, ~3200–3500 cm) and amide (-CONH, ~1650 cm) groups.

- Mass Spectrometry : Employ ESI-MS in negative ion mode to detect the molecular ion peak (calculated m/z: 229.2375 for CHNO) .

Q. How can synthetic routes for this compound be optimized for yield and purity?

Methodological Answer:

- Stepwise Synthesis : Start with 2,6-dihydroxybenzoic acid, activate the carboxyl group using thionyl chloride, and react with methylamine.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Monitor reaction progress via TLC (R ≈ 0.3 in 1:1 EtOAc/hexane).

- Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio of acid chloride to methylamine) and reaction time (4–6 hours at 0–5°C) to minimize side products .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Methodological Answer:

- Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to control variables. Use positive controls (e.g., known enzyme inhibitors) to calibrate results.

- Mechanistic Studies : Employ SPR (surface plasmon resonance) to measure binding affinity to target proteins (e.g., COX-2) and compare with in vitro cell-based assays.

- Data Analysis : Apply statistical tools (ANOVA with post-hoc Tukey test) to identify outliers. Cross-reference with computational docking (AutoDock Vina) to correlate bioactivity with predicted binding modes .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate solubility (LogS = -3.2), permeability (Caco-2 P = 5.6 × 10 cm/s), and cytochrome P450 interactions.

- DFT Calculations : Compute electrostatic potential maps (B3LYP/6-31G* basis set) to identify reactive sites for metabolism. Validate with experimental HPLC-MS/MS metabolite profiling .

Q. How can hydrogen-bonding interactions of this compound with biological targets be experimentally validated?

Methodological Answer:

- Crystallography : Co-crystallize the compound with its target protein (e.g., kinase) and resolve the structure to <2.0 Å resolution using synchrotron radiation.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm hydrogen-bond-driven interactions.

- Mutagenesis : Engineer point mutations (e.g., Ser→Ala in the active site) and compare binding affinity via microscale thermophoresis (MST) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported antimicrobial activity of this compound?

Methodological Answer:

- Strain-Specificity Testing : Re-evaluate activity against ATCC reference strains (e.g., E. coli ATCC 25922) under CLSI guidelines.

- Biofilm Assays : Use crystal violet staining to compare biofilm inhibition vs. planktonic cell growth.

- Synergy Studies : Test combinations with known antibiotics (e.g., ampicillin) using checkerboard assays to calculate FIC indices .

Structural and Functional Analogues

Q. What strategies differentiate the activity of this compound from its methylated analogues?

Methodological Answer:

- SAR Analysis : Synthesize analogues with varying substituents (e.g., 2,6-dimethoxy-N-methylbenzamide) and compare IC values in enzyme inhibition assays.

- Lipophilicity Profiling : Measure LogP values (shake-flask method) to correlate hydrophobicity with membrane permeability.

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.

- Waste Disposal : Collect organic waste in halogen-free containers and incinerate via certified hazardous waste services.

- Emergency Measures : For skin contact, wash with 10% ethanol/water; for inhalation, administer oxygen if respiratory distress occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.